1,3-Di(2-pyridyl)-1,3-propanedione

Catalog No.
S1537392
CAS No.
10198-89-7
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(2-pyridyl)-1,3-propanedione

CAS Number

10198-89-7

Product Name

1,3-Di(2-pyridyl)-1,3-propanedione

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2

Application in Organic Light Emitting Diodes (OLEDs) and White Light Diodes (OWLED)

Specific Scientific Field: This application falls under the field of Material Science and Electronics.

Summary of the Application: The compound “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the creation of monochromatic OLEDs and OWLEDs . These devices are used in various electronic displays due to their high efficiency and brightness.

Methods of Application: The compound is used to create complexes with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III). These complexes exhibit photoluminescent and semiconducting properties, which make them suitable for use in OLEDs .

Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in OLEDs has led to the development of high-performance electronic displays. The compound’s photoluminescent properties contribute to the high brightness and efficiency of these displays .

Application in Medicine

Specific Scientific Field: This application falls under the field of Medicine and Pharmacology.

Summary of the Application: The Pt(II) complex of “1,3-Di(2-pyridyl)-1,3-propanedione” exhibits cytotoxic properties against human lung and prostate cancer cells . Its azide-substituted analogue has an intercalating effect for DNA molecules .

Methods of Application: The compound is used to create a Pt(II) complex, which is then used in medical treatments. This complex interacts with cancer cells, leading to their destruction .

Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in medicine has shown promising results in the treatment of certain types of cancer. The compound’s cytotoxic properties have proven effective against human lung and prostate cancer cells .

Application in Light-Emitting Electrochemical Cells (LEECs) and Polymer Solar Cells (PSCs)

Summary of the Application: The compound “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the creation of light-emitting electrochemical cells (LEECs) and as a cathode layer for high-performance polymer solar cells (PSCs) .

Methods of Application: The compound is used to create complexes with various metal cations such as Pt(II), Ru(III), and Fe(II). These complexes exhibit photoluminescent and semiconducting properties, which make them suitable for use in LEECs and PSCs .

Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in LEECs and PSCs has led to the development of high-performance electronic devices. The compound’s photoluminescent and semiconducting properties contribute to the high efficiency of these devices .

Application in Coordination Chemistry

Specific Scientific Field: This application falls under the field of Coordination Chemistry.

Summary of the Application: “1,3-Di(2-pyridyl)-1,3-propanedione” structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic . It is used in the creation of various types of complex that are possible with these ligands .

Methods of Application: The compound is used to create complexes with various metal ions such as ruthenium (II), osmium (II), platinum (II), iridium (III), rhodium (III), and palladium (II) .

Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in coordination chemistry has led to the development of brightly luminescent metal complexes . These complexes have a wide range of emission efficiencies, according to the other ligands present .

Application in Synthesis and Photophysical Studies

Specific Scientific Field: This application falls under the field of Chemistry and Photophysics.

Summary of the Application: “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . The photophysical properties of the obtained compounds are studied .

Methods of Application: The compound is used to create asymmetrically functionalized 1,3-di(2-pyridyl)benzenes through a convenient synthetic approach combining the “1,2,4-triazine” methodology and Pd-catalyzed cross-coupling reactions .

Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in synthesis and photophysical studies has led to the development of new compounds with unique photophysical properties .

1,3-Di(2-pyridyl)-1,3-propanedione, commonly known as dipicolinoylmethane, is a versatile organic compound characterized by its two pyridine rings linked by a central 1,3-diketone moiety. Its molecular formula is C13H10N2O2C_{13}H_{10}N_{2}O_{2} and it has a molecular weight of approximately 226.24 g/mol. This compound is notable for its ability to form stable complexes with various metal ions due to its chelating properties, making it a valuable ligand in coordination chemistry .

The mechanism of action of DPM depends on the specific application. Here are two potential mechanisms:

  • Bacterial spore inhibition: DPM may inhibit germination of bacterial spores by interfering with their calcium-dependent signaling pathways.
  • Metal chelation: In metal complexation, DPM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen and oxygen atoms. This can alter the metal's properties and reactivity [].
, primarily involving its diketone functionality. Key reactions include:

  • Condensation Reactions: It can undergo condensation with reactive carbonyl groups to synthesize complex heterocyclic compounds.
  • Michael Addition: The compound acts as a Michael acceptor, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis.
  • Coordination Chemistry: It forms stable complexes with metal ions such as copper, zinc, and nickel, which are crucial in catalyzing various organic reactions .

Although 1,3-Di(2-pyridyl)-1,3-propanedione is not primarily recognized for direct biological activity, its metal complexes have shown potential in biological applications. For instance:

  • Anticancer Activity: Some metal complexes derived from this compound exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Certain derivatives have demonstrated antimicrobial activity, making them candidates for further pharmaceutical development .

The synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione can be achieved through various methods:

  • Condensation Reaction: A common method involves the reaction of pyridine with acetone anhydride under alkaline conditions:
    CH3COCH2COOC2H5+2C5H5NCHOC13H10N2O2+2C2H5OH\text{CH}_{3}\text{COCH}_{2}\text{COOC}_{2}\text{H}_{5}+2\text{C}_{5}\text{H}_{5}\text{NCHO}\rightarrow \text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}+2\text{C}_{2}\text{H}_{5}\text{OH}
    This reaction highlights the formation of the diketone structure through condensation .
  • Sequential Reactions: Another approach involves using 3-(3-bromophenyl)-1,2,4-triazines in sequential aza-Diels–Alder reactions and Stille cross-coupling to yield asymmetrically functionalized derivatives.

1,3-Di(2-pyridyl)-1,3-propanedione finds diverse applications across several fields:

  • Coordination Chemistry: Used extensively as a ligand for synthesizing metal complexes that exhibit photoluminescent and semiconducting properties.
  • Organic Synthesis: Acts as a key intermediate in synthesizing complex organic molecules and heterocycles.
  • Photophysics: Its metal complexes are utilized in light-emitting electrochemical cells (LEECs) and perovskite solar cells (PSCs), enhancing device efficiency due to their luminescent properties .

Interaction studies involving 1,3-Di(2-pyridyl)-1,3-propanedione primarily focus on its coordination with various metal ions. These studies reveal:

  • Stability Constants: The formation constants of metal-ligand complexes indicate strong interactions between the compound and transition metals.
  • Spectroscopic Properties: Techniques such as UV-Vis and fluorescence spectroscopy are employed to analyze the photophysical behavior of the resulting complexes.

These interactions underscore the compound's potential in designing new materials for electronic applications .

Several compounds share structural or functional similarities with 1,3-Di(2-pyridyl)-1,3-propanedione. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
TerpyridineContains three pyridine ringsStronger chelating ability due to additional ring
2-PyridinecarboxaldehydeAldehyde functional group attached to pyridineMore reactive due to aldehyde functionality
4,4'-BipyridineTwo pyridine rings linked by a single bondDifferent coordination chemistry properties
1,10-PhenanthrolineContains two nitrogen atoms within a fused ring systemExhibits distinct electronic properties

The uniqueness of 1,3-Di(2-pyridyl)-1,3-propanedione lies in its diketone structure combined with two pyridine rings, allowing it to participate in a wide range of

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Di(pyridin-2-yl)propane-1,3-dione

Dates

Modify: 2023-08-15

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